molecular formula C9H8N2O2 B1333114 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 52600-53-0

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1333114
CAS No.: 52600-53-0
M. Wt: 176.17 g/mol
InChI Key: BPHCKZKXAHIRPD-UHFFFAOYSA-N
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Description

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves several synthetic routes and reaction conditions. One common method includes the reaction of 2-hydroxy-6-methylnicotinonitrile with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up this reaction with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:

  • 2-Hydroxy-6-methylnicotinonitrile
  • 5-Acetyl-2-hydroxy-3-methylnicotinonitrile
  • 5-Acetyl-2-hydroxy-6-ethylnicotinonitrile

These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications.

Properties

IUPAC Name

5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-8(6(2)12)3-7(4-10)9(13)11-5/h3H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHCKZKXAHIRPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377552
Record name 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52600-53-0
Record name 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-2-hydroxy-6-methylnicotinonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

From cyanoacetamide (0.02 mol), sodium metal (0.02 g-atom) in MeOH (10 ml), and 5 (0.02 mol): 1.0 g, 28% yield; mp=233°-4° C.; NMR (DMSO-d6) δ 2.5 (s, 3H), 2.6 (s, 3H), 8.8 (s, 1H); IR (KBr), 1660 cm-1 (C=O of pyridone), 1690 cm-1 (C=O of ketone).
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step Two
Name
5
Quantity
0.02 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A mixture of acetylacetone (41 ml), N,N-dimethylformamide dimethylacetal (106.2 ml) and THF (200 ml) was stirred at room temperature for 3 hours. After distilling off the solvent under reduced pressure, the residue was added dropwise to a solution prepared by dissolving metal sodium (13.8 g) in ethanol (600 ml) and adding thereto cyanoacetamide (33.6 g), and the mixture was refluxed for one hour. The reaction mixture was ice-cooled, and the precipitated crystals were separated by filtration. The crystals were dissolved in water (1 liter) and then weakly acidified with 3N hydrochloric acid. The precipitated crystals were separated by filtration and recrystallized from DMF-methanol to give 5-acetyl-6-methyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile (60 g) as colorless crystals. M.p. 230° C.
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
106.2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
33.6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution containing 60 g of dimethylformamide dimethyl acetal and 50 g of 2,4-pentanedione was heated on a steam bath for 2.5 hours and cooled. To the resulting solution containing 3-dimethylaminomethylene-2,4-pentanedione was added 300 ml of methanol, 27 g of sodium methoxide and 47 g of cyanoacetamide. The resulting mixture was heated on a steam bath for 4 hours, the hot solution poured into 700 ml of water, and the aqueous mixture acidified with acetic acid and chilled in an ice bath. The solid that separated was collected, dried, and heated with 400 ml. of methanol. Insoluble material was filtered from the hot methanol mixture and the filtrate cooled. The product that separated was collected and dried at 90° C. to produce 24.6 g of 5-acetyl-1,2-dihydro-6-methyl-2-oxonicotinonitrile, m.p. 227°-230° C. [Sunthankar et al., supra, m.p. 231° C.]
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four
Name
sodium methoxide
Quantity
27 g
Type
reactant
Reaction Step Five
Quantity
47 g
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A solution containing 60 g of dimethylformamide dimethyl acetal and 50 g of 2,4-pentanedione was heated on a steam bath for 2.5 hours and cooled. To the resulting solution containing 3-dimethylaminomethylene-2,4-pentanedione was added 300 ml of methanol, 27 g of sodium methoxide and 47 g of cyanoacetamide. The resulting mixture was heated on a steam bath for 4 hours, the hot solution poured into 700 ml of water, and the aqueous mixture acidified with acetic acid and chilled in an ice bath. The solid that separated was collected, dried, and heated with 400 ml. of methanol. Insoluble material was filtered from the hot methanol mixture and the filtrate cooled. The product that separated was collected and dried at 90° C. to produce 24.6 g of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, m.p. 227°-230° C. [Sunthankar et al., supra, m.p. 231° C.]
Quantity
60 g
Type
reactant
Reaction Step One
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50 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Quantity
700 mL
Type
solvent
Reaction Step Four
Name
sodium methoxide
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27 g
Type
reactant
Reaction Step Five
Quantity
47 g
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five

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